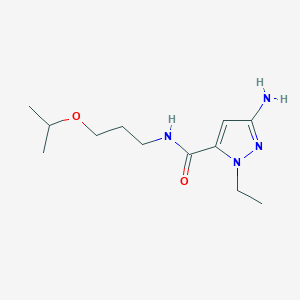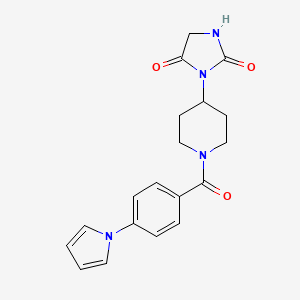
(5S)-5-(2-methylpropyl)morpholin-3-one
Vue d'ensemble
Description
“(5S)-5-(2-methylpropyl)morpholin-3-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of sodium hydride with the compound in tetrahydrofuran for 14 hours at ambient temperature . Another method involves the reaction with hydrogen chloride for 4 hours under heating conditions . The yield of the reaction varies depending on the conditions and methods used .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H15NO2 . More detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the conditions and reagents used. For instance, the compound can react with sodium hydride in N,N-dimethyl-formamide at 25°C . The yield of the reaction can vary depending on the specific conditions .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4°C . It has a melting point of 70-71°C . The compound’s boiling point and other physical and chemical properties are not specified in the search results .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a derivative of morpholine, is a high affinity, orally active h-NK(1) receptor antagonist. It has demonstrated effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).
Synthesis of Chiral Reagents
trans-3,5-Bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, derivatives of morpholine, are recognized as promising candidates for the C(2)-symmetric class of chiral reagents. They are prepared with excellent optical purity, highlighting their potential in chiral synthesis (Dave & Sasaki, 2004).
Novel Derivatives Synthesis
A new procedure for the efficient synthesis of 3-substituted morpholin-2-one-5-carboxamide derivatives has been developed. This involves using glycolaldehyde dimer as a bifunctional component with various alpha-amino acids and isocyanides (Kim et al., 2001).
Xanthine Oxidase Inhibition
Cyclodidepsipeptides, including derivatives of morpholine, have been evaluated for their inhibitory activity against xanthine oxidase (XO). They have shown promising results as XO inhibitors, suggesting potential applications in treating gout and other conditions related to excessive uric acid production (Šmelcerović et al., 2013).
Polymerization and Molecular Structure Studies
Morpholine derivatives have been studied for their potential in ring-opening polymerization reactions with metal catalysts. This research offers insights into the chemical properties and applications of these compounds in polymer science (Chisholm et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(5S)-5-(2-methylpropyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWNYTYFDBHKCT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)


![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)

![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)


![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)
![2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2636934.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2636936.png)
![N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2636937.png)


